
1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinyl benzoate, commonly known as IPPB, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
科学研究应用
IPPB has been extensively studied for its potential therapeutic applications. It has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. IPPB has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Furthermore, IPPB has been shown to have anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders and insomnia.
作用机制
The exact mechanism of action of IPPB is not fully understood. However, it is believed to act as a modulator of the GABAergic and dopaminergic systems in the brain. IPPB has been shown to increase the release of dopamine and inhibit the reuptake of GABA, leading to an increase in GABAergic neurotransmission. This mechanism of action may explain the analgesic, anxiolytic, and sedative effects of IPPB.
Biochemical and Physiological Effects:
IPPB has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of dopamine and GABA in the brain, leading to an increase in GABAergic neurotransmission. IPPB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This effect may contribute to the cognitive-enhancing properties of IPPB.
实验室实验的优点和局限性
IPPB has several advantages for lab experiments. It has a high potency and selectivity for its target receptors, making it a useful tool for studying the GABAergic and dopaminergic systems. IPPB is also relatively stable and can be stored for extended periods without degradation. However, the synthesis of IPPB is challenging, requiring specialized equipment and expertise. Furthermore, IPPB has not been extensively studied in vivo, limiting its potential applications.
未来方向
There are several future directions for research on IPPB. One potential area of investigation is the development of new synthetic methods for IPPB that are more efficient and cost-effective. Another direction is the study of the pharmacokinetics and pharmacodynamics of IPPB in vivo, which may provide insights into its potential therapeutic applications. Additionally, the investigation of the effects of IPPB on different neurotransmitter systems may lead to the development of new treatments for neurological disorders.
合成方法
IPPB can be synthesized through a multistep process involving the condensation of piperidine, benzaldehyde, and isopropylamine, followed by alkylation and esterification reactions. The final product is obtained by recrystallization and purification. The synthesis of IPPB requires specialized equipment and expertise, making it a challenging task.
属性
IUPAC Name |
(2,5-dimethyl-4-phenyl-1-propan-2-ylpiperidin-4-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-17(2)24-16-18(3)23(15-19(24)4,21-13-9-6-10-14-21)26-22(25)20-11-7-5-8-12-20/h5-14,17-19H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISISUCXOWWQKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C(C)C)C)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

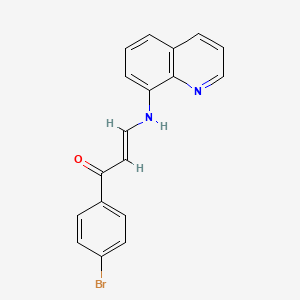
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5115083.png)
![1-methyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5115088.png)
![2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5115093.png)
![2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5115100.png)
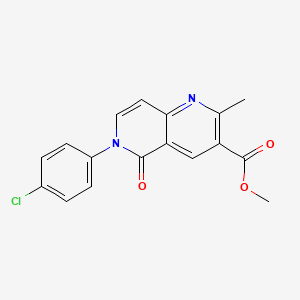
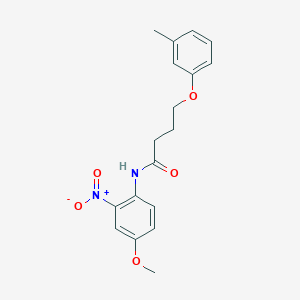
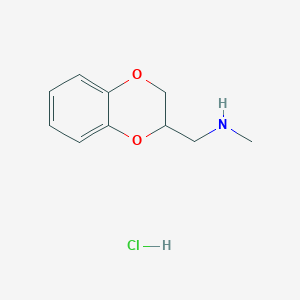
![4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6-methylquinoline](/img/structure/B5115149.png)
![ethyl 4-(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5115164.png)
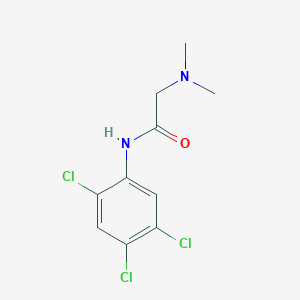
![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)
![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)